An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 5-amino-2-methoxybenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 5-amino-2-methoxybenzoate, a substituted aromatic amine, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, comprising an electron-donating amino group and a methoxy group on a benzene ring, coupled with a methyl ester functionality, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and analysis, and insights into its reactivity and applications, particularly within the realm of drug discovery and development. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it a valuable intermediate in the construction of novel pharmaceutical agents and other functional materials. This document aims to serve as a critical resource for researchers and scientists, enabling them to harness the full potential of this multifaceted compound.
Physicochemical Properties
Methyl 5-amino-2-methoxybenzoate is typically a pale yellow liquid, though it can also be found as a solid or semi-solid, with a boiling point exceeding 327 °C at atmospheric pressure.[1] It is prudent to store this compound in a dark, dry place at temperatures between 2-8°C to maintain its stability.[2][3]
Table 1: Physical and Chemical Properties of Methyl 5-amino-2-methoxybenzoate
| Property | Value | Source(s) |
| CAS Number | 22802-67-1 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Pale yellow liquid; also reported as solid or semi-solid | [1][3] |
| Boiling Point | > 327 °C at 760 mmHg | [1][4] |
| Density | 1.179 g/cm³ | [4] |
| Flash Point | 173.3 °C | [4] |
| Refractive Index | 1.55 | [4] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [2][3] |
| Purity | ≥ 97-98% (GC) | [1][2] |
Spectroscopic Data
The structural elucidation of Methyl 5-amino-2-methoxybenzoate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 7.15 (dd, J = 2.1, 1.1 Hz, 1H, CHAr), 6.84 – 6.81 (m, 2H, CHAr), 3.88 (s, 3H, CH₃), 3.83 (s, 3H, CH₃), 3.49 (brs, 2H, NH₂)[5]
-
¹³C NMR (126 MHz, CDCl₃): δ 166.9 (1C), 152.6 (1C), 139.7 (1C), 120.7 (1C), 120.5 (1C), 118.3 (1C), 114.3 (1C), 57.0 (1C), 52.2 (1C)[5]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₉H₁₂NO₃ [M+H]⁺ (m/z): 182.0812, found: 182.0809[5]
Chemical Reactivity and Applications
The chemical behavior of Methyl 5-amino-2-methoxybenzoate is dictated by its three primary functional groups: the aromatic amine, the methoxy group, and the methyl ester. The amino group, being a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions. It also serves as a nucleophile and can undergo a variety of reactions such as acylation, alkylation, and diazotization.
The presence of both amino and methoxy groups enhances the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of bioactive compounds and pharmaceutical intermediates.[1] For instance, it is utilized in the development of anti-inflammatory and analgesic medications.[1] Its versatile reactivity also extends to the synthesis of dyes, pigments, and agrochemicals like herbicides and pesticides.[1][6]
A key reaction of aromatic amines is diazotization, where the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This intermediate is highly versatile and can be converted to a wide range of functional groups through Sandmeyer and related reactions.[8]
Caption: Key reaction pathways of Methyl 5-amino-2-methoxybenzoate.
Experimental Protocols
Synthesis of Methyl 5-amino-2-methoxybenzoate
This protocol details the synthesis of Methyl 5-amino-2-methoxybenzoate via the reduction of Methyl 2-methoxy-5-nitrobenzoate.
Materials:
-
Methyl 2-methoxy-5-nitrobenzoate
-
Ethyl acetate (AcOEt)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Methyl 2-methoxy-5-nitrobenzoate (e.g., 2.26 g, 10.7 mmol) in ethyl acetate (30 mL).
-
Carefully add 10% Pd/C (e.g., 226 mg) to the solution.
-
Vigorously stir the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) for approximately 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a bed of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product. This procedure typically results in a quantitative yield of Methyl 5-amino-2-methoxybenzoate as a white powder.[5]
Caption: Workflow for the synthesis of Methyl 5-amino-2-methoxybenzoate.
Purification
For many applications, the product obtained from the synthesis protocol is of sufficient purity. However, if further purification is required, standard techniques for the purification of aromatic amines can be employed. These include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be effective.
-
Column Chromatography: For liquid or solid products, column chromatography on silica gel is a common method. Given the basic nature of the amino group, it is sometimes advantageous to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking and improve separation. Alternatively, amine-functionalized silica can be used as the stationary phase to simplify the purification process.[5]
-
Distillation: For crude amines obtained from reduction reactions, distillation after mixing with an aqueous alkali metal hydroxide solution can be an effective purification method.[1]
Safety and Handling
Methyl 5-amino-2-methoxybenzoate is associated with certain hazards and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2][3] |
| H319 | Causes serious eye irritation | [2][3] |
| H335 | May cause respiratory irritation | [2][3] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
It is imperative to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
Methyl 5-amino-2-methoxybenzoate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development and organic synthesis. Its distinct physical and chemical properties, governed by the interplay of its amino, methoxy, and methyl ester functional groups, provide a rich landscape for chemical transformations. This guide has provided a detailed overview of its properties, spectroscopic data, synthesis, and reactivity, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. Adherence to the outlined safety and handling procedures is crucial for its safe and effective application in the laboratory.
References
-
Ryan Scientific. (n.d.). methyl 5-amino-2-methoxybenzoate 22802-67-1, Purity 96%. Retrieved from [Link]
-
(n.d.). Aromatic β-sheet foldamers based on tertiary squaramides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-amino-2-methoxybenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 2. Methyl 5-amino-2-methoxybenzoate [myskinrecipes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jfda-online.com [jfda-online.com]
- 5. biotage.com [biotage.com]
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